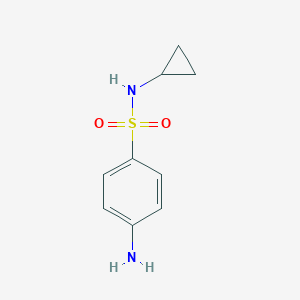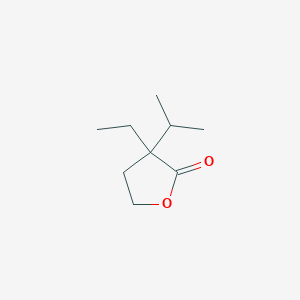
3-Ethyl-3-propan-2-yloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-propan-2-yloxolan-2-one is a cyclic ester that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly used in the synthesis of various organic compounds and has shown potential in several scientific research applications.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-propan-2-yloxolan-2-one is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the ester group. It can also undergo ring-opening reactions to form various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Ethyl-3-propan-2-yloxolan-2-one. However, it has been reported to exhibit low toxicity and has not shown any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Ethyl-3-propan-2-yloxolan-2-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water can pose a challenge in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethyl-3-propan-2-yloxolan-2-one in scientific research. One potential area of research is the synthesis of biologically active compounds using this cyclic ester as a starting material. Another area of research is the development of new synthetic methodologies using 3-Ethyl-3-propan-2-yloxolan-2-one as a reagent. Additionally, the investigation of its mechanism of action and potential applications in drug discovery is an area of interest for future research.
Conclusion:
3-Ethyl-3-propan-2-yloxolan-2-one is a cyclic ester that has shown potential in various scientific research applications. Its unique chemical properties make it a valuable reagent in organic synthesis and asymmetric synthesis. While there is limited information available on its biochemical and physiological effects, it has exhibited low toxicity and has not shown any adverse effects on human health. Further research is needed to explore its potential applications in drug discovery and the development of new synthetic methodologies.
Synthesemethoden
The synthesis of 3-Ethyl-3-propan-2-yloxolan-2-one involves the reaction of ethyl acrylate with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain the cyclic ester. This method has been found to be efficient and yields high purity of the product.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-propan-2-yloxolan-2-one has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including lactones, esters, and amides. Additionally, it has shown potential in the synthesis of biologically active compounds, such as antifungal and antibacterial agents. Moreover, it has been used as a chiral building block in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
166265-17-4 |
|---|---|
Produktname |
3-Ethyl-3-propan-2-yloxolan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-ethyl-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RQXMJDAZNMCZLO-UHFFFAOYSA-N |
SMILES |
CCC1(CCOC1=O)C(C)C |
Kanonische SMILES |
CCC1(CCOC1=O)C(C)C |
Synonyme |
2(3H)-Furanone,3-ethyldihydro-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



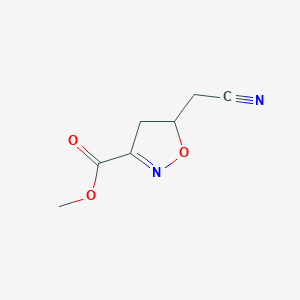
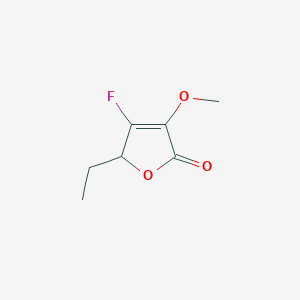
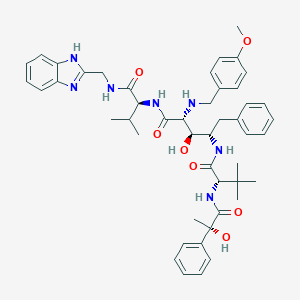
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)


![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
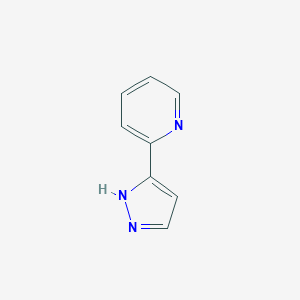
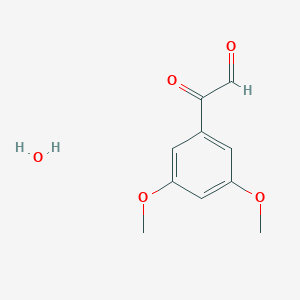
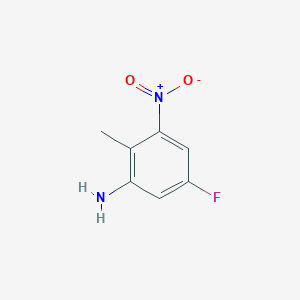
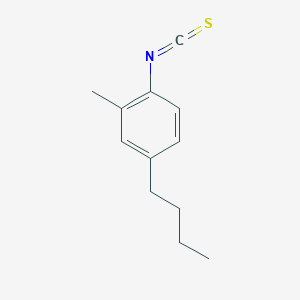
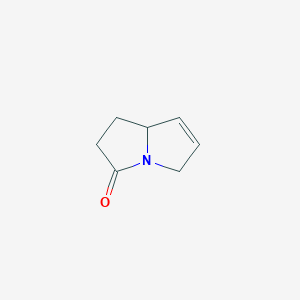
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
